molecular formula C15H13ClN2O2 B122952 2-Amino-3-benzoyl-5-chlorophenylacetamide CAS No. 78281-71-7

2-Amino-3-benzoyl-5-chlorophenylacetamide

Cat. No. B122952
CAS RN: 78281-71-7
M. Wt: 288.73 g/mol
InChI Key: BNUTYMOAQFOMEB-UHFFFAOYSA-N
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Description

The compound "2-Amino-3-benzoyl-5-chlorophenylacetamide" is not directly mentioned in the provided papers, but the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. The papers describe the synthesis of various benzoyl-containing compounds and their potential applications, such as the inhibition of β-amyloid aggregation, which is relevant to Alzheimer's disease research , and the synthesis of tetrahydropyridine derivatives with potential chemical applications . Another study focuses on the synthesis of triazole derivatives in an environmentally friendly medium .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of a β-amyloid aggregation inhibitor involves a one-pot synthesis followed by desulfurization and acylation steps . Another synthesis pathway involves the reaction of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane, indicating the versatility of benzoyl-containing compounds in chemical synthesis . The use of PEG-400 as a reaction medium for synthesizing triazole derivatives suggests an interest in greener chemistry practices .

Molecular Structure Analysis

While the molecular structure of "2-Amino-3-benzoyl-5-chlorophenylacetamide" is not directly analyzed in the papers, the structural analyses of similar compounds are performed using techniques such as IR, NMR, and elemental analysis . These techniques are crucial for confirming the identity and purity of synthesized compounds and can be applied to the analysis of "2-Amino-3-benzoyl-5-chlorophenylacetamide" as well.

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the compounds synthesized, but they do mention the types of reactions used, such as Pummerer reaction conditions and acylation . The reactions involved in the synthesis of these compounds are likely to be relevant to the synthesis of "2-Amino-3-benzoyl-5-chlorophenylacetamide" and can provide a basis for understanding its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Amino-3-benzoyl-5-chlorophenylacetamide" are not discussed in the papers. However, the properties of similar compounds, such as solubility, melting points, and stability, can be inferred from the synthesis and structural analysis. For example, the use of PEG-400 suggests solubility considerations in the synthesis process . The presence of benzoyl and chlorophenyl groups in the compounds indicates potential for varied chemical reactivity and interactions.

Scientific Research Applications

  • Pharmacological Properties :

    • Research shows that 2-amino-N-(2-benzoyl)-4-chlorophenyl)acetamides were synthesized and their pharmacological properties were compared with corresponding cyclized products, indicating specific activities inherent to the structure (Fryer, Leimgruber, & Trybulski, 1982).
  • Agonist Allosteric Enhancers :

    • 2-Amino-3-aroylthiophenes, including derivatives of 2-Amino-3-benzoyl-5-chlorophenylacetamide, have been identified as agonist allosteric enhancers at the A1 adenosine receptor. These compounds show the potential to stabilize agonist-receptor-G protein ternary complex, highlighting their biochemical significance (Luetjens et al., 2003).
  • Anti-inflammatory and Analgesic Properties :

    • Derivatives of 2-amino-3-benzoylphenylacetic acid, closely related to 2-Amino-3-benzoyl-5-chlorophenylacetamide, have been synthesized and evaluated for their anti-inflammatory, analgesic, and cyclooxygenase inhibiting activities. Some derivatives demonstrated potency surpassing that of indomethacin, a well-known anti-inflammatory drug (Walsh et al., 1984).
  • Cytotoxic Prodrugs :

    • Novel prodrugs have been synthesized with structures including 2-amino-3-benzoylphenylacetamide derivatives for use as anticancer agents. These compounds are designed to be activated at the tumor site, indicating their potential in targeted cancer therapy (Springer et al., 1990).
  • Protein Interactions in Biology :

    • Benzoyl derivatives similar to 2-Amino-3-benzoyl-5-chlorophenylacetamide have been used in the synthesis of unnatural amino acids for incorporation into proteins. This methodology facilitates the study of protein interactions both in vitro and in vivo, demonstrating its importance in molecular biology research (Chin et al., 2002).
  • Central Nervous System Agents :

    • Certain derivatives of 2-amino-3-benzoyl-5-chlorophenylacetamide have been synthesized with anxiolytic and skeletal muscle relaxant activities, indicating their potential use as central nervous system agents (Verma, Kumar, & Kumar, 2017).
  • Chemical Synthesis and Biological Applications :

    • Studies have shown that derivatives of 2-amino-3-benzoylphenylacetamide can be synthesized and evaluated for various biological activities, including as inhibitors of thymidylate synthase, highlighting their potential in cancer treatment and as antimicrobial agents (Taylor et al., 1992; Kumar et al., 2022).
  • Plant Growth Regulation :

    • Compounds derived from 2-amino-5-chlorobenzophenone, structurally similar to 2-Amino-3-benzoyl-5-chlorophenylacetamide, have been synthesized and found to exhibit plant growth-promoting or inhibiting activities, suggesting applications in agriculture (Hatim & Joshi, 2004).

properties

IUPAC Name

2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-11-6-10(7-13(17)19)14(18)12(8-11)15(20)9-4-2-1-3-5-9/h1-6,8H,7,18H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUTYMOAQFOMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2N)CC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide

CAS RN

78281-71-7
Record name 78281-71-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CSC(C(N)=O)c1cc(Cl)cc(C(=O)c2ccccc2)c1N
Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 21.34 g (0.0639 mole) of 2-amino-3-benzoyl-5-chloro-α-(methylthio)-phenylacetamide and excess Raney nickel in a mixture of 900 ml of absolute ethanol and 200 ml of dimethylformamide was stirred at room temperature for 45 min. The mixture was filtered through celite to remove the Raney nickel. The solvent was removed in vacuo to give a yellow solid which when recrystallized melted at 213.5°-215.0° C.(d).
Name
2-amino-3-benzoyl-5-chloro-α-(methylthio)-phenylacetamide
Quantity
21.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Lipiec-Abramska, Ł Jedynak, A Formela… - … of Pharmaceutical and …, 2014 - Elsevier
The study is a proposition of the application of high performance liquid chromatography (HPLC) with a spectrophotometric UV range detector to analyze the chemical purity and assay of …
Number of citations: 13 www.sciencedirect.com

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